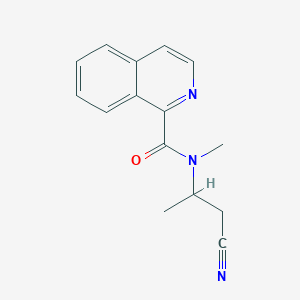
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as sodium channel blockers, which are known to be effective in reducing pain. In
作用机制
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide works by blocking sodium channels in nerve cells, which are responsible for transmitting pain signals to the brain. By blocking these channels, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide reduces the amount of pain signals that are transmitted, resulting in a reduction in pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is selective for a specific type of sodium channel known as Nav1.8, which is predominantly expressed in sensory neurons and is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its pain-reducing effects, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been shown to have other physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may be beneficial for treating conditions such as epilepsy and anxiety. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in lab experiments is its specificity for Nav1.8 sodium channels. This allows researchers to selectively block these channels and study their effects on pain and other physiological processes. However, one limitation of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete block of Nav1.8 channels in some experiments.
未来方向
There are several future directions for research on N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide. One area of interest is the development of more potent analogs of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide that can achieve more complete block of Nav1.8 channels. Another area of interest is the investigation of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide's effects on other physiological processes, such as inflammation and neuronal excitability. Finally, there is interest in exploring the potential use of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in human patients for the treatment of pain and other conditions.
合成方法
The synthesis of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide involves the reaction of 2-chloro-N-methylisoquinoline-1-carboxamide with 1-cyanopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and typically requires high temperatures and extended reaction times. The resulting product is purified by column chromatography, yielding N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in high purity.
科学研究应用
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been extensively studied for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been investigated for its potential use in treating other conditions such as epilepsy, depression, and anxiety.
属性
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(7-9-16)18(2)15(19)14-13-6-4-3-5-12(13)8-10-17-14/h3-6,8,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNWWUXGATMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
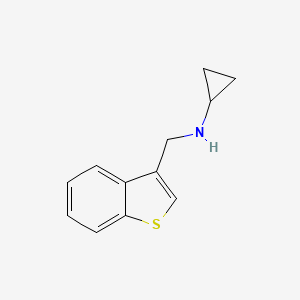
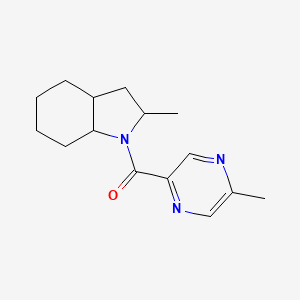
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
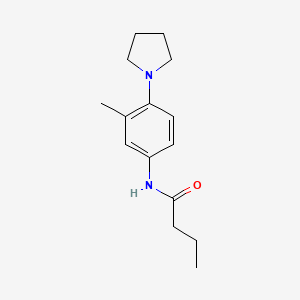
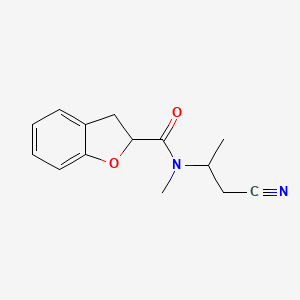
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)

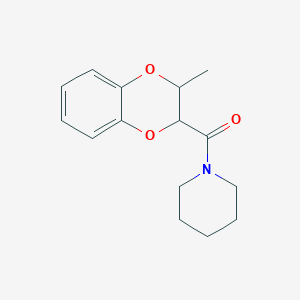
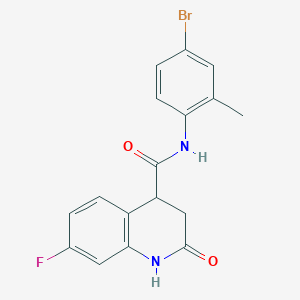
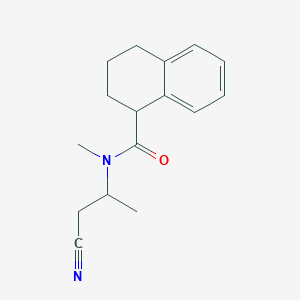
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
